molecular formula C5H14O7P2 B1196994 1-Hydroxypentane-1,1-bisphosphonate CAS No. 57638-03-6

1-Hydroxypentane-1,1-bisphosphonate

Cat. No.: B1196994
CAS No.: 57638-03-6
M. Wt: 248.11 g/mol
InChI Key: QGLGFSYSGKZIMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxypentane-1,1-bisphosphonate is a geminal bisphosphonate compound of significant research interest, particularly in the study of bone metabolism and related disorders. Its molecular structure features a central carbon atom bonded to two phosphonate groups (P-C-P), which is a stable analog of inorganic pyrophosphate (PPi), a natural regulator of bone mineralization . This structure allows the compound to exhibit a high affinity for bone mineral, specifically hydroxyapatite (HAP), due to its bidentate chelating properties for calcium ions . Early foundational research identified 1-Hydroxypentylidene-1,1-bisphosphonate as one of the most active compounds in its class for the inhibition of bone resorption in vivo . As a potential early-generation bisphosphonate, its primary research value lies in its antiresorptive properties. Researchers utilize this compound to investigate the suppression of osteoclast-mediated bone breakdown, a key process in conditions like osteoporosis and Paget's disease . The mechanism of action for simpler, non-nitrogen-containing bisphosphonates like this one is distinct from their nitrogen-containing successors. Evidence suggests that after cellular uptake, these compounds can be metabolically incorporated into non-hydrolysable analogues of adenosine triphosphate (ATP), which may disrupt ATP-dependent cellular processes in osteoclasts and ultimately lead to apoptosis, or programmed cell death . This product is intended for research applications only, including in vitro cell culture studies, enzymatic assays, and in vivo animal models for skeletal disease. It is not for diagnostic, therapeutic, or any human use. Researchers can employ this compound as a critical tool for probing the fundamental biology of bone remodeling and for comparative studies with newer generations of nitrogen-containing bisphosphonates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57638-03-6

Molecular Formula

C5H14O7P2

Molecular Weight

248.11 g/mol

IUPAC Name

(1-hydroxy-1-phosphonopentyl)phosphonic acid

InChI

InChI=1S/C5H14O7P2/c1-2-3-4-5(6,13(7,8)9)14(10,11)12/h6H,2-4H2,1H3,(H2,7,8,9)(H2,10,11,12)

InChI Key

QGLGFSYSGKZIMF-UHFFFAOYSA-N

SMILES

CCCCC(O)(P(=O)(O)O)P(=O)(O)O

Canonical SMILES

CCCCC(O)(P(=O)(O)O)P(=O)(O)O

Other CAS No.

57638-03-6

Synonyms

1-hydroxypentane-1,1-bisphosphonate
HPeBP

Origin of Product

United States

Advanced Analytical and Characterization Methodologies in 1 Hydroxypentane 1,1 Bisphosphonate Research

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of 1-hydroxypentane-1,1-bisphosphonate, offering insights into its atomic connectivity and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the molecular structure of bisphosphonates. Both ¹H and ³¹P NMR are routinely used to confirm the identity and purity of these compounds. researchgate.netnih.gov

¹H NMR Spectroscopy : This technique provides information about the hydrogen atoms within the molecule. For a compound structurally similar to this compound, such as 5-amino-1-hydroxypentane-1,1-bisphosphonic acid, the protons on the pentane (B18724) chain would exhibit characteristic signals. For instance, the methylene (B1212753) groups of the alkyl chain typically appear as multiplets in the δ = 1.8 ppm region, while protons closer to the phosphonate (B1237965) groups would be shifted downfield. google.com

³¹P NMR Spectroscopy : As phosphorus is a key element in the bisphosphonate structure, ³¹P NMR is crucial for characterization. It provides direct information about the chemical environment of the phosphorus atoms. A single signal is expected for the two equivalent phosphorus atoms in this compound. Chemical shifts for ³¹P are typically referenced against an external standard of 85% orthophosphoric acid. illinois.edu The analysis of various bisphosphonates by ³¹P NMR confirms its utility in structural verification. researchgate.netresearchgate.net

Table 1: Representative NMR Data for Bisphosphonate Structures Data based on analogous compounds.

Nucleus Typical Chemical Shift (δ) Description
¹H ~1.8 ppm Signals corresponding to the methylene protons of the pentyl chain. google.com
¹H ~3.0 ppm Signals for protons on carbons adjacent to the bisphosphonate group. google.com
³¹P Varies A single peak confirming the presence of the two equivalent phosphonate groups.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The FTIR spectrum of this compound is characterized by absorption bands corresponding to its key structural features.

The primary functional groups and their expected absorption regions are:

O–H (Hydroxyl) Group : A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's stretching vibration. libretexts.org A spectrum for a similar hydroxy-bisphosphonate showed a distinct band at 3220 cm⁻¹. google.com

C–H (Alkane) Bonds : Strong absorptions from the pentyl chain's C-H stretching vibrations are typically observed between 2850 and 2960 cm⁻¹. pressbooks.pub

P=O (Phosphonate) Group : The phosphonate groups give rise to a strong absorption band from the P=O stretching vibration, generally found in the 1200-1300 cm⁻¹ region.

P–O–H Bonds : Bending and stretching vibrations associated with the P-O-H components of the phosphonic acid groups also contribute to the fingerprint region of the spectrum.

Table 2: Characteristic FTIR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Intensity
O–H Stretch (Alcohol) ~3220 google.com Strong, Broad
C–H Stretch (Alkane) 2850–2960 pressbooks.pub Strong
P=O Stretch (Phosphonate) 1200–1300 Strong
C-O Stretch 1000-1300 Medium

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity. The high polarity of the compound presents unique challenges that require specialized chromatographic approaches.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Compound Analysis

Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective technique for the separation and analysis of highly polar and ionic molecules like bisphosphonates. mdpi.comresearchgate.net Unlike traditional reversed-phase chromatography, HILIC utilizes a polar stationary phase (such as silica (B1680970) or a zwitterionic phase) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. mdpi.comsigmaaldrich.com

The retention mechanism in HILIC is primarily based on the partitioning of the polar analyte between the mobile phase and a water-enriched layer on the surface of the stationary phase. sigmaaldrich.com This allows for good retention and selective separation of compounds that would otherwise elute quickly with little to no retention in reversed-phase systems. mdpi.comwaters.comnih.gov HILIC is therefore ideally suited for retaining underivatized bisphosphonates, eliminating the need for complex sample derivatization steps. waters.com

Addressing Challenges in Reversed-Phase Chromatographic Techniques

Standard reversed-phase liquid chromatography (RPLC) is generally unsuitable for the direct analysis of this compound. Due to their highly polar and ionic nature, bisphosphonates are poorly retained on nonpolar RPLC columns (like C18), often eluting in the void volume. mdpi.comresearchgate.netresearchgate.net

To overcome this challenge, several strategies have been developed:

Ion-Pair Chromatography : This is a common approach where an ion-pairing reagent, such as a tetraalkylammonium salt or a volatile organic amine, is added to the mobile phase. researchgate.netkyushu-u.ac.jp The reagent forms a neutral ion pair with the charged bisphosphonate, increasing its hydrophobicity and allowing for retention on a reversed-phase column.

Derivatization : Another method involves chemically modifying the bisphosphonate to make it less polar. waters.com For instance, the phosphonic acid groups can be converted into phosphonate esters using reagents like trimethylsilyldiazomethane. This process, however, adds extra steps to sample preparation and can introduce variability. waters.comresearchgate.net

Elemental Analysis and Titration Methods for Compound Characterization

Classical analytical methods remain crucial for the fundamental characterization and confirmation of the empirical formula and acidic properties of this compound.

Elemental Analysis

Elemental analysis provides the mass percentages of carbon, hydrogen, and phosphorus in the compound. This data is used to confirm that the empirical formula of the synthesized compound matches the theoretical formula. For a related compound, 5-amino-1-hydroxypentane-1,1-bisphosphonic acid, experimental values were found to be in close agreement with the calculated theoretical percentages, thereby verifying its elemental composition. google.com

Table 3: Example Elemental Analysis Data for a C₅-Bisphosphonate Analogue Based on 5-amino-1-hydroxypentane-1,1-bisphosphonic acid (C₅H₁₅NO₇P₂). google.com

Element Theoretical % Found %
Carbon (C) 22.82 22.69
Hydrogen (H) 5.75 5.71
Phosphorus (P) 23.54 23.70

Titration Methods

Potentiometric titration is a valuable method for characterizing the acidic nature of bisphosphonates and can be used to determine molecular weight. google.comacs.org The phosphonic acid groups of this compound can be titrated with a strong base, such as sodium hydroxide (B78521) (NaOH). The resulting titration curve typically shows multiple inflection points (end points), corresponding to the successive deprotonation of the acidic protons. For a similar bisphosphonate, two distinct end points were observed at pH 4.4 and pH 9.0, which correspond to the neutralization of the phosphonic acid protons. google.com This data provides insight into the pKa values of the compound.

Emerging Research Directions and Future Perspectives on 1 Hydroxypentane 1,1 Bisphosphonate

Design and Synthesis of Novel Derivatives with Enhanced Bioactivity Profiles

A significant area of research focuses on the chemical modification of 1-Hydroxypentane-1,1-bisphosphonate to create derivatives with improved biological properties. The "classical" method for preparing 1-hydroxymethylene-bisphosphonates involves a slow reaction of a carboxylic acid with phosphorous acid and phosphorus trichloride. nih.gov More recent research has focused on developing more efficient and scalable synthetic methods. nih.govresearchgate.net

One approach involves the synthesis of new alendronate analogs, which are structurally related to this compound, to create a toolbox of conjugatable bisphosphonates. rsc.org This allows for the attachment of various functional groups to the side chain, potentially leading to derivatives with tailored properties. rsc.org Another strategy involves the synthesis of (1-alkanoyloxy-4-alkanoylaminobutylidene)-1,1-bisphosphonic acid derivatives, which are more lipophilic and may act as biodegradable prodrugs. beilstein-journals.org

Development of Dual-Action or Multifunctional Bisphosphonates

Researchers are exploring the design of bisphosphonates that can perform more than one therapeutic function. This involves creating bifunctional molecules that combine the bone-targeting properties of bisphosphonates with other active agents. For instance, biodegradable bisphosphonate nanoparticles have been engineered to allow for the covalent attachment of dyes for imaging or drugs like doxorubicin (B1662922) for targeted cancer therapy. researchgate.net These nanoparticles show promise for both diagnostic and therapeutic applications in conditions like osteosarcoma. researchgate.net

Exploration of Targeted Delivery Systems (e.g., Nanomaterial Conjugates, Liposomal Encapsulation)

To improve the efficacy and reduce potential side effects of bisphosphonates, various targeted delivery systems are under investigation. nih.gov These systems aim to deliver the drug specifically to the site of action, such as bone tissue or tumors. dovepress.com

Nanomaterial Conjugates: Bisphosphonates have a strong affinity for metallic surfaces, which has led to their use in coating iron oxide nanoparticles. nih.gov This creates the potential for dual-modality biomedical imaging, combining the bone-targeting properties of the bisphosphonate with the imaging capabilities of the nanoparticles. nih.gov Gelatin biopolymers functionalized with alendronate have also been synthesized to target DNA to osteoblasts for gene therapy. dovepress.com

Liposomal Encapsulation: Encapsulating bisphosphonates within liposomes is another promising strategy. nih.govnih.gov Liposomes are microscopic vesicles that can carry drugs and release them at specific sites. youtube.com This approach can address the pharmacokinetic limitations of free bisphosphonates, such as rapid renal clearance, and enhance their anticancer efficacy. nih.gov For example, pegylated liposomal alendronate has shown potential for clinical translation due to its favorable therapeutic index and ability to accumulate in tumors. nih.gov Studies have also investigated the effects of liposome-encapsulated bisphosphonates on lipid metabolism and the viability of phagocytic cells. nih.gov

Delivery SystemCarrierPotential ApplicationKey Findings
Nanoparticles Biodegradable polymers, Iron oxide, GelatinCancer imaging and therapy, Gene therapyCan be functionalized with dyes or drugs for dual functionality. researchgate.net Can be used for dual-modality imaging. nih.gov Can target DNA to bone cells. dovepress.com
Liposomes Phospholipid bilayersCancer treatment, AtherosclerosisIncreases anticancer efficacy and overcomes pharmacokinetic barriers of free drugs. nih.gov Can inhibit the activity of phagocytic cells in modified LDL degradation. nih.gov
Other Systems Polymers, Hydrogels, BioceramicsVarious bone-related diseasesExplored to improve poor oral bioavailability. nih.gov

Deeper Elucidation of Extra-Skeletal Mechanisms at the Cellular and Molecular Levels

While the primary mechanism of bisphosphonates involves the inhibition of osteoclast-mediated bone resorption, research is increasingly focused on their effects outside the skeleton. nih.govnih.gov Nitrogen-containing bisphosphonates, including those structurally similar to this compound, are known to inhibit the mevalonate (B85504) pathway in osteoclasts. nih.govnih.gov This prevents the prenylation of small GTPase signaling proteins that are crucial for osteoclast function. nih.gov

Application of Advanced Computational Chemistry and Molecular Modeling Techniques

Computational methods are becoming increasingly important in bisphosphonate research. acs.org Molecular modeling allows scientists to study the interactions between bisphosphonates and their biological targets at an atomic level. This can help in understanding structure-activity relationships, which is crucial for the design of new and more potent drugs. nih.gov For example, isothermal titration calorimetry has been used to study the thermodynamics of bisphosphonate binding to human bone, revealing the presence of two distinct binding sites. acs.org This detailed understanding of the binding process can guide the development of derivatives with optimized affinity for bone mineral.

Research into Non-Traditional Biomineralization Control and Industrial Applications

The ability of bisphosphonates to inhibit mineralization is not only relevant to biological systems but also has potential in various industrial settings. researchgate.net Historically, bisphosphonates were used in industry for their antiscaling and anticorrosive properties before their biological effects were discovered. wikipedia.org

Development as Probes for Biosensing and Imaging in Research Settings

The inherent bone-targeting property of bisphosphonates makes them ideal candidates for the development of probes for biosensing and imaging. nih.gov By attaching fluorescent tags to bisphosphonate molecules, researchers can create tools to visualize and track the delivery and retention of these drugs in vivo. scispace.com

These fluorescently labeled bisphosphonates can serve as biomarkers for bone turnover and can be used to monitor local drug concentrations in a site-specific manner. nih.govscispace.com This allows for a better understanding of how the drugs distribute within the skeleton and interact with bone cells. nih.gov A toolkit of fluorescent probes with varying properties has been developed, offering multiple options for imaging applications in bone biology and biomedicine. nih.gov Furthermore, bisphosphonate-coated nanoparticles are being explored as contrast agents for magnetic resonance imaging (MRI) for diagnostic purposes in conditions like osteoporosis. doaj.org This emerging field of nanophotonics and biosensing holds promise for developing more precise and less invasive diagnostic tools. youtube.com

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 1-Hydroxypentane-1,1-bisphosphonate, and how can purity be validated?

  • Methodology : The compound can be synthesized via a two-step reaction starting with a carboxylic acid (e.g., pentanoic acid) and phosphorus reagents (e.g., phosphorus trichloride and phosphoric acid). Purification involves recrystallization or chromatography. Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for quantitative analysis. Similar protocols for analogous bisphosphonates, such as 1-hydroxyhexane-1,1-bisphosphonic acid, are described in the literature .

Q. How does this compound inhibit farnesyl pyrophosphate synthase (FPPS) in bone metabolism?

  • Mechanism : Bisphosphonates bind to FPPS, a key enzyme in the mevalonate pathway, by mimicking the natural substrate isopentenyl pyrophosphate (IPP). This inhibits the production of farnesyl pyrophosphate (FPP), disrupting prenylation of small GTPases (e.g., Rab, Rho) essential for osteoclast survival and bone resorption. Structural studies of bisphosphonate-FPPS complexes reveal competitive inhibition at the IPP-binding site .

Q. What in vitro assays are used to quantify bisphosphonate efficacy in bone resorption studies?

  • Experimental Design :

  • Osteoclast Culture : Use RAW 264.7 cells or primary osteoclasts differentiated with RANKL.
  • Resorption Assays : Measure pit formation on calcium phosphate-coated plates via microscopy.
  • Biochemical Markers : Quantify tartrate-resistant acid phosphatase (TRAP) activity or collagen degradation products (e.g., CTX-I) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in bisphosphonate-enzyme complexes?

  • Methodology :

  • X-ray Diffraction : Co-crystallize this compound with FPPS (e.g., from Trypanosoma cruzi) and collect diffraction data (e.g., at 100 K using synchrotron radiation).
  • Refinement : Use software suites like REFMAC5 (CCP4) for model building and COOT for manual adjustments. Validate with PROCHECK for stereochemical accuracy.
  • Key Findings : Bisphosphonate side-chain length and charge distribution determine binding affinity. For example, alkylaminoethyl variants (e.g., compounds 10–14) show distinct hydrogen-bonding patterns with FPPS active-site residues .

Q. What experimental models assess bisphosphonate efficacy against uranium-induced toxicity?

  • In Vivo Models :

  • Rodent Studies : Administer uranyl nitrate (e.g., 50 mg/kg) orally to induce acute uranium poisoning, followed by bisphosphonate treatment. Monitor renal function (serum creatinine, BUN) and bone histomorphometry.
  • Mechanistic Insight : Bisphosphonates like EHBP (ethane-1-hydroxy-1,1-bisphosphonate) chelate uranium ions, reducing renal deposition and preventing endochondral ossification defects .

Q. How can contradictory data on bisphosphonate effects in different biological models be reconciled?

  • Analytical Framework :

  • Dose-Response Analysis : Compare species-specific pharmacokinetics (e.g., murine vs. primate models) and bone turnover rates.
  • Context-Specific Activity : Bisphosphonates may exhibit dual roles—inhibiting osteoclasts in osteoporosis but impairing γδ T-cell activation in cancer immunotherapy. Use RNA-seq or proteomics to identify off-target pathways .

Q. What methodological improvements enhance the accuracy of isothermal titration calorimetry (ITC) for bisphosphonate binding studies?

  • Optimization Steps :

  • Buffer Conditions : Use 25 mM Hepes (pH 7.5), 2 mM MgCl₂, and 300 mM NaCl to mimic physiological ionic strength.
  • Ligand Titration : Inject 250 μM bisphosphonate into 29 μM FPPS monomer solution. Fit data to a single-site binding model using Origin-5.0 software.
  • Validation : Cross-check with surface plasmon resonance (SPR) for kinetic parameters (e.g., kon, koff) .

Key Considerations for Researchers

  • Ethical Compliance : Ensure animal studies follow institutional guidelines (e.g., Showa University Protocol 14043) .
  • Data Rigor : Address methodological limitations (e.g., small sample sizes, irreproducible FPPS assays) by adopting multi-disciplinary validation (ITC, crystallography, in vivo models) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.